![molecular formula C7H6ClN3 B1328139 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1040683-00-8](/img/structure/B1328139.png)

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

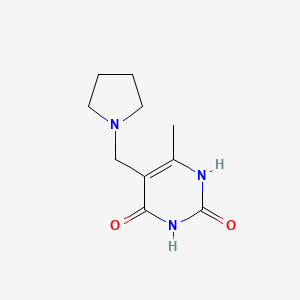

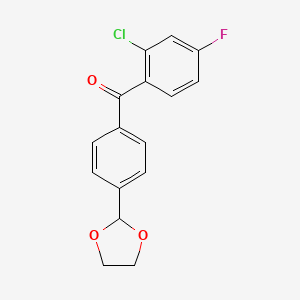

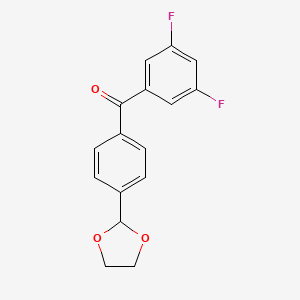

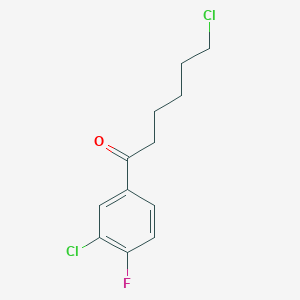

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a chemical compound with the molecular formula C₇H₆ClN₃ . It is a solid substance and is part of the class of compounds known as halogenated heterocycles .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine consists of a pyrrolopyridine core with a chlorine atom at the 5-position and an amine group at the 4-position .Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a solid substance . Its molecular weight is 152.58 , and its molecular formula is C₇H₆ClN₃ .Wissenschaftliche Forschungsanwendungen

Kinase Inhibition for Cancer Therapy

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine: is a key intermediate in the synthesis of Pexidartinib , a kinase inhibitor drug . Pexidartinib is used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor. It works by inhibiting receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3, which are implicated in the proliferation of cancer cells .

Treatment of Hyperglycemia and Related Disorders

Derivatives of this compound have been studied for their potential to reduce blood glucose levels, which can be beneficial in the treatment and prevention of disorders such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

JAK Inhibition for Autoimmune Diseases

The compound’s derivatives have shown activity as JAK inhibitors, which are important in the treatment of autoimmune diseases. JAK inhibitors can modulate the immune system and are used in conditions like rheumatoid arthritis and psoriasis .

Pharmaceutical Research and Development

The compound is available for purchase for use in pharmaceutical research and development. It serves as a building block for various chemical syntheses, particularly in the development of new drugs .

Crystal Structure Analysis

The crystal structure of Pexidartinib dihydrochloride, which includes 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, has been analyzed to understand its intermolecular interactions. This information is crucial for the development of new pharmaceuticals and the optimization of synthetic procedures .

Biological Activity Studies

The biological activity of pyrrolopyridine derivatives, including those related to 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, is a subject of ongoing research. These studies aim to discover new therapeutic agents with potential applications in various medical fields .

Wirkmechanismus

While the specific mechanism of action for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is not available, compounds with similar structures have been studied for their biological activities. For instance, a derivative of pyrrolopyridine has shown potent inhibitory activity against FGFR, a family of receptor tyrosine kinases involved in cancer cell proliferation .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDLKNOVHGITIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649819 |

Source

|

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |

CAS RN |

1040683-00-8 |

Source

|

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.